REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:24][CH2:25][CH3:26])=[C:18]([N+:21]([O-])=O)[CH:19]=3)[N:14]=[CH:13][C:12]=2[C:27]#[N:28])[CH:6]=[CH:7][C:8]=1[F:9].[Cl-].[NH4+].CO>O.[Fe]>[NH2:21][C:18]1[CH:19]=[C:20]2[C:15](=[CH:16][C:17]=1[O:24][CH2:25][CH3:26])[N:14]=[CH:13][C:12]([C:27]#[N:28])=[C:11]2[NH:10][C:5]1[CH:6]=[CH:7][C:8]([F:9])=[C:3]([Cl:2])[CH:4]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
38.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C=C(C=CC1F)NC1=C(C=NC2=CC(=C(C=C12)[N+](=O)[O-])OCC)C#N
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Name
|
|
Quantity
|
35.7 g
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Type
|
catalyst
|
Smiles
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[Fe]
|
Name
|
|
Quantity
|
43.9 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
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280 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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985 mL
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Type
|
reactant
|
Smiles
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CO
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Type
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CUSTOM
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Details
|
with mechanical stirring under nitrogen for 4 hr at which time TLC
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The mixture was reflux
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered hot
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Type
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WASH
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Details
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solids were washed with 500 ml of boiling methanol
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Type
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CUSTOM
|
Details
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After the combined filtrate was evaporated
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Type
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CUSTOM
|
Details
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the residue was partitioned between 1.5L of warm ethyl acetate and 700 ml of saturated sodium bicarbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over magnesium sulfate
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Type
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ADDITION
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Details
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treated with Norite
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from CHCl3-hexanes giving 29.0 g (89%) of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile as a light green solid
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2C(=C(C=NC2=CC1OCC)C#N)NC1=CC(=C(C=C1)F)Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |